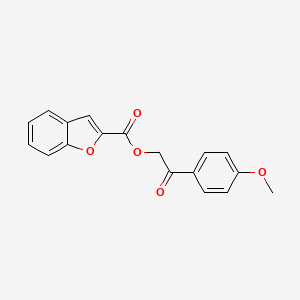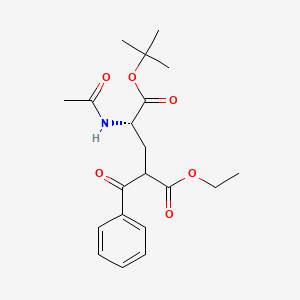
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an ethyl group, an acetamido group, and a benzoyl group attached to a pentanedioate backbone
Métodos De Preparación
The synthesis of 1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate typically involves multi-step organic synthesis. The process begins with the preparation of the pentanedioate backbone, followed by the introduction of the tert-butyl, ethyl, acetamido, and benzoyl groups through various chemical reactions. Common synthetic routes include:
Esterification: The formation of the pentanedioate backbone through esterification reactions.
Amidation: Introduction of the acetamido group via amidation reactions.
Friedel-Crafts Acylation: Attachment of the benzoyl group using Friedel-Crafts acylation.
Alkylation: Introduction of the tert-butyl and ethyl groups through alkylation reactions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate involves its interaction with specific molecular targets. The acetamido and benzoyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, depending on its specific application.
Comparación Con Compuestos Similares
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-benzoylpentanedioate can be compared with similar compounds such as:
1-tert-Butyl 5-ethyl (2S)-2-amino-4-benzoylpentanedioate: Similar structure but with an amino group instead of an acetamido group.
1-tert-Butyl 5-ethyl (2S)-2-acetamido-4-methylpentanedioate: Similar structure but with a methyl group instead of a benzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
827019-17-0 |
|---|---|
Fórmula molecular |
C20H27NO6 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
5-O-tert-butyl 1-O-ethyl (4S)-4-acetamido-2-benzoylpentanedioate |
InChI |
InChI=1S/C20H27NO6/c1-6-26-18(24)15(17(23)14-10-8-7-9-11-14)12-16(21-13(2)22)19(25)27-20(3,4)5/h7-11,15-16H,6,12H2,1-5H3,(H,21,22)/t15?,16-/m0/s1 |
Clave InChI |
DZWNVYOEQKFOHU-LYKKTTPLSA-N |
SMILES isomérico |
CCOC(=O)C(C[C@@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(CC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


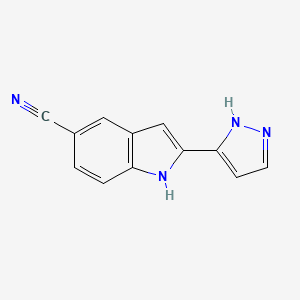
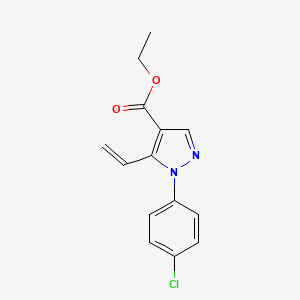
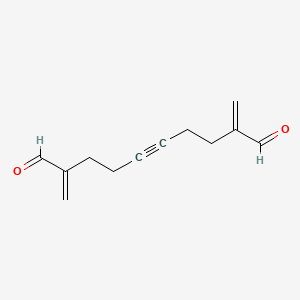
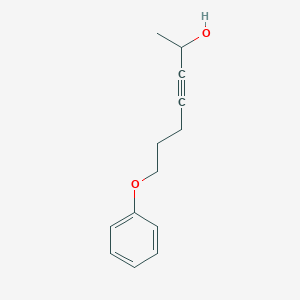
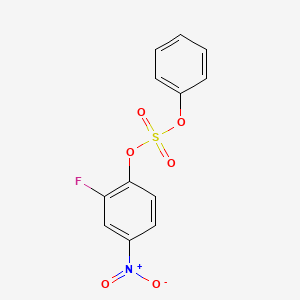
![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
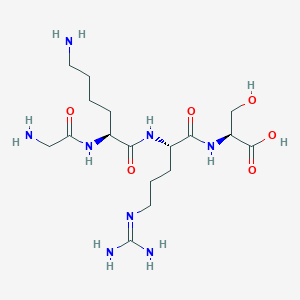
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
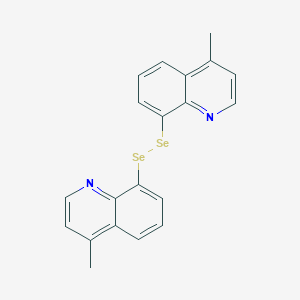
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
